

Application Notes and Protocols for TASP0390325 in Forced Swim Test

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Compound of Interest

Compound Name: TASP0390325

Cat. No.: B10788168

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Introduction

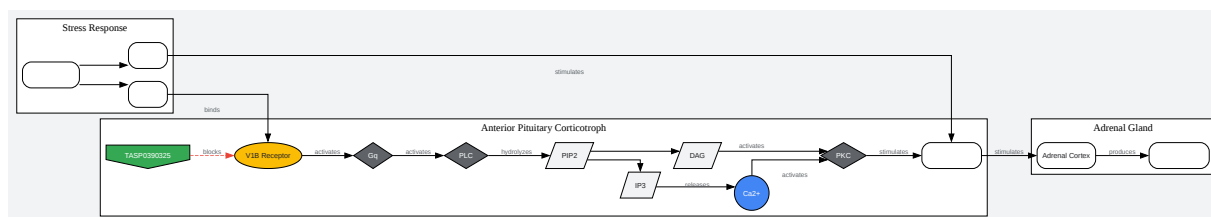
TASP0390325 is a potent, selective, and orally active antagonist of the arginine vasopressin (AVP) V1B receptor.[1] Emerging evidence highlights the role of the AVP system, particularly the V1B receptor, in the pathophysiology of stress-related psychiatric disorders such as depression and anxiety. The V1B receptor is densely expressed in the anterior pituitary and limbic brain regions, where it modulates the hypothalamic-pituitary-adrenal (HPA) axis, a key system in the stress response.[2][3] Dysregulation of the HPA axis is a consistent finding in a significant portion of patients with major depressive disorder. Consequently, V1B receptor antagonists like **TASP0390325** represent a promising therapeutic strategy for the treatment of depression.[4]

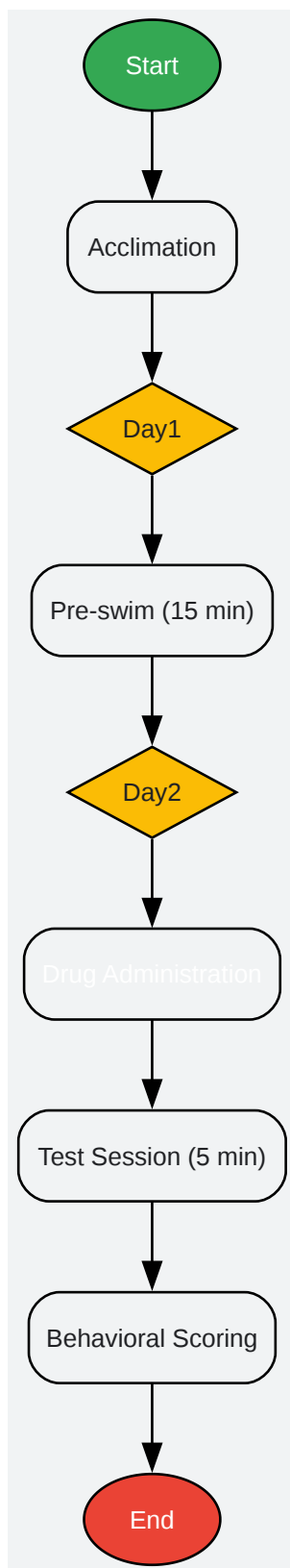
The forced swim test (FST) is a widely used preclinical behavioral assay to assess antidepressant-like activity in rodents.[5][6][7] The test is based on the principle that when placed in an inescapable cylinder of water, animals will eventually adopt an immobile posture. This immobility is interpreted as a state of behavioral despair. A variety of clinically effective antidepressant medications have been shown to reduce the duration of immobility in this test.[8][9]

These application notes provide a detailed protocol for utilizing **TASP0390325** in the forced swim test to evaluate its antidepressant-like effects in a rodent model.

Mechanism of Action

TASP0390325 exerts its effects by selectively blocking the V1B receptor. The V1B receptor is a Gq protein-coupled receptor (GPCR). Upon binding of its endogenous ligand, arginine vasopressin (AVP), the V1B receptor activates Phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca^{2+}) from the endoplasmic reticulum, while DAG, in conjunction with Ca^{2+} , activates Protein Kinase C (PKC). This signaling cascade in the corticotrophs of the anterior pituitary potentiates the effect of corticotropin-releasing hormone (CRH), leading to an increased release of adrenocorticotrophic hormone (ACTH). ACTH, in turn, stimulates the adrenal glands to produce glucocorticoids like corticosterone. By antagonizing the V1B receptor, **TASP0390325** attenuates this AVP-mediated amplification of the HPA axis response to stress.^{[10][11][12]}





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